molecular formula C12H13NO3S B2721237 6-(propane-2-sulfonyl)quinolin-4-ol CAS No. 2253629-88-6

6-(propane-2-sulfonyl)quinolin-4-ol

Cat. No.: B2721237
CAS No.: 2253629-88-6
M. Wt: 251.3
InChI Key: QIBGYLXNKWMVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(propane-2-sulfonyl)quinolin-4-ol is a chemical compound with the molecular formula C12H13NO3S and a molecular weight of 251.3 g/mol. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 6-(propane-2-sulfonyl)quinolin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of quinoline derivatives with sulfonylating agents under controlled conditions. The reaction typically requires a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

6-(propane-2-sulfonyl)quinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

For example, the oxidation of this compound with potassium permanganate can yield quinoline-4-one derivatives with different functional groups. Similarly, reduction with sodium borohydride can produce reduced quinoline derivatives. Substitution reactions with nucleophiles can lead to the formation of various substituted quinoline derivatives .

Scientific Research Applications

6-(propane-2-sulfonyl)quinolin-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an antimicrobial and anticancer agent .

In medicine, this compound is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases. Its unique chemical structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development .

In industry, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it an important intermediate in the synthesis of various bioactive compounds .

Mechanism of Action

The mechanism of action of 6-(propane-2-sulfonyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. This compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases, which are involved in cell signaling and regulation .

Additionally, this compound can induce apoptosis (programmed cell death) in cancer cells by activating specific pathways. This makes it a promising candidate for the development of anticancer therapies .

Comparison with Similar Compounds

6-(propane-2-sulfonyl)quinolin-4-ol can be compared with other quinoline derivatives, such as quinoline and quinolone. These compounds share a similar core structure but differ in their functional groups and biological activities .

For example, quinoline is known for its antimalarial properties, while quinolone is widely used as an antibacterial agent. This compound, on the other hand, exhibits unique properties that make it suitable for a broader range of applications, including anticancer and antimicrobial activities .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool for the synthesis of bioactive compounds and the development of new therapies. Further research is needed to fully explore its potential and applications.

Properties

IUPAC Name

6-propan-2-ylsulfonyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-8(2)17(15,16)9-3-4-11-10(7-9)12(14)5-6-13-11/h3-8H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBGYLXNKWMVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC2=C(C=C1)NC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.